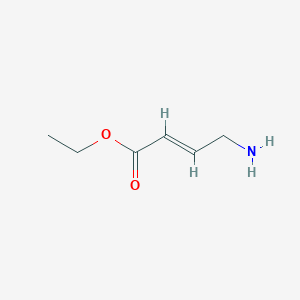

4-Amino-but-2-enoic acid ethyl ester

Description

Significance as a Fundamental Chemical Entity and Synthetic Building Block

The importance of 4-Amino-but-2-enoic acid ethyl ester in the scientific community is underscored by its role as a precursor in the synthesis of various organic compounds. The presence of both a nucleophilic amino group and an electrophilic α,β-unsaturated ester system within the same molecule allows for a range of reactions, including Michael additions, cycloadditions, and amide bond formations. This dual reactivity is a key factor in its utility as a synthetic intermediate.

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | ethyl (E)-4-aminobut-2-enoate nih.gov |

| Molecular Formula | C₆H₁₁NO₂ nih.gov |

| Molecular Weight | 129.16 g/mol nih.gov |

| CAS Number | 102236-26-0 |

| Synonyms | ETHYL 4-AMINOBUT-2-ENOATE, ethyl (E)-4-aminobut-2-enoate, ETHYL (2E)-4-AMINOBUT-2-ENOATE nih.gov |

Overview of Isomeric and Analogous Structures in Research Context

The chemical landscape surrounding this compound is populated by a number of isomers and analogs that have also found applications in research. Understanding these related structures provides a broader context for the utility of this class of compounds.

One of the most well-studied isomers is (E)-4-Amino-2-butenoic acid , also known as trans-4-aminocrotonic acid (TACA). sigmaaldrich.comnih.gov This compound is recognized for its biological activity, particularly as a GABA C receptor agonist. sigmaaldrich.com Its structural similarity to the ethyl ester, differing only by the carboxylic acid functional group, highlights the importance of the 4-aminobutenoic acid backbone in molecular recognition by biological targets.

Another constitutional isomer of interest is 3-Amino-2-butenoic acid ethyl ester . This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including trifluoromethyl-substituted heterocyclic compounds. rsc.org A patent has described the preparation of 3-amino-2-butenoic acid cinnamyl ester as a crucial intermediate for the synthesis of the calcium channel blocker Cilnidipine. google.com

Furthermore, various analogs of this compound have been synthesized and investigated for their potential applications. For instance, N-protected derivatives such as 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid are utilized in peptide synthesis and other organic transformations where selective protection of the amino group is required. bldpharm.com The synthesis of ethyl 4-bromo-3-methylbut-2-enoate demonstrates the exploration of halogenated analogs which can serve as precursors for further functionalization. nih.gov

The table below provides a comparative overview of this compound and some of its notable isomers and analogs.

| Compound Name | Molecular Formula | Key Features and Research Applications |

| This compound | C₆H₁₁NO₂ | Versatile synthetic building block. nih.gov |

| (E)-4-Amino-2-butenoic acid (TACA) | C₄H₇NO₂ | GABA C receptor agonist. sigmaaldrich.com |

| 3-Amino-2-butenoic acid ethyl ester | C₆H₁₁NO₂ | Intermediate for pharmaceuticals and agrochemicals. rsc.org |

| 4-((2-((tert-Butoxycarbonyl)amino)ethyl)amino)-4-oxobut-2-enoic acid | C₁₁H₁₈N₂O₅ | N-protected analog for controlled synthesis. bldpharm.com |

| Ethyl 4-bromo-3-methylbut-2-enoate | C₇H₁₁BrO₂ | Halogenated analog for further chemical modification. nih.gov |

Scope of Academic Inquiry for this compound

The academic inquiry into this compound and its derivatives is broad, spanning from fundamental synthetic methodology to the development of biologically active compounds. Research has demonstrated its utility in the construction of heterocyclic systems, which are prevalent in medicinal chemistry. For example, derivatives of 4-aryl-2-amino-4-oxobut-2-enoic acids have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. researchgate.net

The vinylogous nature of the ester allows for its participation in various cycloaddition reactions, a powerful tool for the construction of complex cyclic molecules. rsc.org For instance, vinylogous isocyano esters, which can be prepared from related starting materials, react with aldehydes to form chiral oxazolines, highlighting the potential for stereoselective synthesis. acs.org

Moreover, the core structure of this compound is a recurring motif in the synthesis of compounds with potential therapeutic applications. Substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives have been synthesized and shown to exhibit moderate anti-inflammatory, analgesic, and antimicrobial activities. researchgate.net This demonstrates the value of this scaffold in the generation of new drug candidates. The synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are analogs of potent metabotropic glutamate (B1630785) receptor ligands, further illustrates the importance of this chemical framework in neuroscience research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-4-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5,7H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUGJYBGZTYNFY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino but 2 Enoic Acid Ethyl Ester and Its Key Precursors/analogs

Established Synthetic Pathways

Established synthetic methodologies for producing 4-amino-but-2-enoic acid ethyl ester and its analogs often rely on fundamental organic reactions, providing reliable and well-understood routes to these compounds.

Amination of β-Hydroxy Acid Esters

The conversion of β-hydroxy acid esters to their corresponding amino derivatives represents a plausible synthetic route. This transformation typically involves the activation of the hydroxyl group, followed by nucleophilic substitution with an amine source. The hydroxyl group is a poor leaving group and thus requires conversion into a more reactive intermediate, such as a sulfonate ester (e.g., tosylate or mesylate) or a halide.

While direct synthesis of this compound from a corresponding β-hydroxy precursor is not extensively detailed in readily available literature, the synthesis of related compounds provides insight into this pathway. For instance, the synthesis of 2-amino-4-aryl-4-oxobut-2-enoic acid esters has been described as part of the development of potent inhibitors for kynurenine-3-hydroxylase. nih.gov This suggests that the amination of a suitably functionalized β-hydroxy butenoate ester is a viable synthetic strategy. The general approach would involve the synthesis of a β-hydroxy ester, which can be achieved through various methods like the Reformatsky reaction or aldol-type condensations. organic-chemistry.org

Amination of Bromocrotonate Derivatives

A common and effective method for introducing an amino group into the butenoate backbone is through the nucleophilic substitution of a halogenated precursor. Ethyl 4-bromocrotonate serves as an excellent electrophile for this purpose. The synthesis of this precursor can be achieved by the bromination of ethyl crotonate using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. prepchem.com

Once ethyl 4-bromocrotonate is obtained, it can be reacted with ammonia (B1221849) or other amine sources to yield the desired this compound. The reaction proceeds via a standard SN2 mechanism, where the amine acts as the nucleophile, displacing the bromide ion.

Table 1: Synthesis of Ethyl 4-bromocrotonate

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Ethyl crotonate | N-bromosuccinimide (NBS), Benzoyl peroxide (catalyst) | Carbon tetrachloride | Reflux | Ethyl 4-bromocrotonate |

Condensation Reactions with 1,3-Dicarbonyl Compounds and Amine Sources

One of the most widely used and efficient methods for synthesizing β-enamino esters, particularly the key analog ethyl 3-aminocrotonate, is the condensation of a β-keto ester with an amine source. nih.gov Ethyl acetoacetate (B1235776) is the most common 1,3-dicarbonyl starting material for this reaction. wikipedia.org The amine source can be ammonia or, more conveniently, ammonium (B1175870) acetate (B1210297). haui.edu.vnnih.gov

The reaction involves the initial formation of an enamine intermediate from the ethyl acetoacetate and the amine. nih.gov This method is advantageous due to the ready availability of the starting materials and the often mild reaction conditions. Studies have optimized this process, finding that using methanol (B129727) as a solvent at room temperature for an extended period (e.g., 20 hours) with a molar excess of ammonium acetate provides high yields of the product. haui.edu.vnresearchgate.net

Table 2: Synthesis of Ethyl 3-aminocrotonate via Condensation

| 1,3-Dicarbonyl Compound | Amine Source | Solvent | Molar Ratio (EAA:Amine Source) | Reaction Time | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Ammonium acetate | Methanol | 1:3 | 20 hours | 92% |

| Ethyl acetoacetate | Aqueous Ammonia (25%) | None (Flow reactor) | 1:3 | 22 minutes | 94% |

Catalytic Approaches in Synthesis

Catalytic methods offer significant advantages over stoichiometric reactions, including milder reaction conditions, increased efficiency, and improved sustainability. Both acid and metal catalysts have been successfully employed in the synthesis of this compound and its analogs.

Acid Catalysis (e.g., Concentrated Sulfuric Acid, Amberlyst-15)

Acid catalysts are frequently used to facilitate the condensation reaction between β-dicarbonyl compounds and amines by activating the carbonyl group towards nucleophilic attack. While traditional mineral acids like sulfuric acid can be used, they pose challenges in terms of separation and environmental impact. benthamopen.com

A significant advancement in this area is the use of solid acid catalysts, such as Amberlyst-15. benthamopen.comresearchgate.netbenthamopenarchives.com Amberlyst-15 is a strongly acidic, macroreticular, polymeric resin that offers several benefits:

High Catalytic Activity: It effectively promotes the formation of β-enamino esters in excellent yields. benthamopen.com

Mild Reaction Conditions: Reactions can often be carried out at room temperature. benthamopenarchives.com

Ease of Separation: As a heterogeneous catalyst, it can be easily removed from the reaction mixture by simple filtration. benthamopen.com

Recyclability: The catalyst can be recovered and reused multiple times without a significant loss of activity, making the process more cost-effective and environmentally friendly. researchgate.net

The use of Amberlyst-15 has been demonstrated to be highly effective for the enamination of ethyl acetoacetate with various aliphatic and aromatic amines, typically in a solvent like dichloromethane (B109758) (DCM) at ambient temperature. benthamopen.combenthamopenarchives.com

Table 3: Amberlyst-15 Catalyzed Synthesis of β-Enamino Esters

| β-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Ethyl acetoacetate | Benzyl (B1604629) amine | Amberlyst-15 | DCM | Room Temperature | 94% |

Metal-Catalyzed Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of allylic amines, the class of compounds to which this compound belongs. organic-chemistry.org Nickel-catalyzed reactions, in particular, have shown great promise for the formation of C-N bonds at allylic positions. chemrxiv.org

These methods can involve the allylic amination of precursors like allylic alcohols or carbonates. bohrium.com For example, nickel-catalyzed three-component coupling reactions of aldehydes, amines, and alkenes have been developed to provide direct access to a wide range of versatile allylic amines. chemrxiv.org This approach is highly modular and features excellent functional group tolerance and high regio- and chemo-selectivity. While a specific application to the synthesis of this compound is not detailed, the general methodology represents a state-of-the-art approach to this class of molecules. These advanced catalytic systems often provide access to chiral allylic amines with high enantioselectivity when chiral ligands are employed. organic-chemistry.org

Novel Catalytic Systems (e.g., Trichloroisocyanuric Acid)

TCCA has been effectively used for the chlorination of various organic functional groups, including amines and amides. researchgate.net Furthermore, it can facilitate the oxidation of amines to nitriles and alcohols to their corresponding carbonyl compounds. researchgate.net Research has demonstrated that the reaction between amines or α-amino acids with TCCA can lead to the formation of N,N-dichloroamines, nitriles, and ketones, depending on the reaction conditions. rsc.org Free amino acids can undergo oxidative decarboxylation to yield nitriles with one less carbon atom. rsc.org Given its ability to activate and functionalize molecules, TCCA could potentially be employed in a multi-step synthesis of this compound, for instance, in the functionalization of a suitable precursor.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bond ((E) or (Z) configuration) in this compound is crucial for its subsequent use in the synthesis of complex molecules. Consequently, significant research has been directed towards the stereoselective synthesis of its isomers.

Achieving high stereoselectivity in the synthesis of α,β-unsaturated γ-amino esters is a key challenge. A mild, efficient, and racemization-free method has been developed for the synthesis of N-protected α,β-unsaturated γ-amino esters with exceptionally high (E)-stereoselectivity. organic-chemistry.org This method is compatible with common protecting groups such as Boc and Fmoc. organic-chemistry.org The synthesis of a related compound, ethyl 4-bromo-3-methylbut-2-enoate, results in a mixture of (E) and (Z) isomers, which can be separated. researchgate.net While this does not provide a method for selective synthesis of one isomer of the target compound, it highlights that both isomers can be formed and potentially isolated.

The (Z)-isomer of related β-enamino esters is often favored due to stabilization by intramolecular hydrogen bonding. nih.gov For instance, the reaction of β-keto esters with various amines under ultrasound irradiation in the presence of acetic acid predominantly forms the (Z)-isomer. nih.gov

A search of chemical databases provides information on both the (E) and (Z) isomers of similar compounds, such as ethyl 3-aminobut-2-enoate, indicating that both stereoisomers are known and characterized. fda.govsigmaaldrich.com

The development of enantioselective methods for the synthesis of chiral analogs of this compound is of great interest, as these chiral building blocks are valuable in medicinal chemistry. Chiral α,β-unsaturated γ-amino esters are significant precursors for the synthesis of various biologically active molecules. acs.org

One successful approach involves the palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates with amines. acs.org This method provides chiral α,β-unsaturated γ-amino esters in high yields (up to 98%) and excellent enantiomeric excess (up to 99%). acs.org The reaction's regioselectivity, favoring the formation of the γ-amino ester, is attributed to the steric bulk of the substituents on the allyl substrate. acs.org

Another strategy for the enantioselective synthesis of β-amino acid derivatives is the copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes a ligand-controlled reversal of hydrocupration regioselectivity to introduce an amino group at the β-position with high enantioselectivity. nih.gov Catalytic enantioselective conjugate addition reactions are also prominent methods for accessing chiral β-amino acid derivatives from readily available α,β-unsaturated carbonyl compounds. nih.gov

Advanced Synthetic Techniques and Process Optimization

To enhance the efficiency, sustainability, and scalability of the synthesis of this compound, advanced synthetic techniques and process optimization strategies are being explored.

Ultrasound and microwave irradiation have emerged as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity. anton-paar.com

Ultrasound-assisted synthesis has been successfully applied to the synthesis of related β-enamino esters. The reaction of β-keto esters with amines under ultrasonic irradiation provides the corresponding β-enamino esters in high yields. nih.gov This method is often performed under solvent-free conditions, making it an environmentally friendly alternative to conventional heating. nih.gov Ultrasound has also been shown to efficiently promote the aza-Michael reaction, the conjugate addition of amines to α,β-unsaturated compounds, in water, further highlighting its green chemistry potential. utrgv.edu The application of ultrasound can significantly intensify the esterification process, shortening reaction times and allowing for milder reaction conditions compared to conventional methods. researchgate.net

Microwave-assisted synthesis is another effective technique for accelerating organic reactions. It has been employed in the synthesis of various nitrogen-containing heterocyclic compounds and amino acid derivatives. nih.govnih.gov For instance, a four-component domino reaction to produce hexahydroquinoline-3-carboxylates was successfully carried out under solvent-free microwave irradiation, demonstrating simplicity, very high yields, and environmental friendliness. thebioscan.com The esterification of unprotected α-amino acids has also been efficiently achieved using microwave assistance in a one-pot, solventless protocol. anton-paar.com

The following table summarizes the advantages of using these advanced techniques in the synthesis of related compounds:

| Technique | Precursors | Product | Key Advantages |

| Ultrasound | β-keto esters and amines | β-enamino esters | High yields, solvent-free, predominantly (Z)-isomer nih.gov |

| Ultrasound | Amines and α,β-unsaturated compounds | β-amino compounds | Remarkable rate enhancement in water, clean reaction, better selectivity utrgv.edu |

| Microwave | Ethyl-3-oxo-4-(arylsulfonyl) butanoates, aldehydes, dimedone, ammonium acetate | Ethyl hexahydroquinoline-3-carboxylates | Simplicity, very high yield, solvent-free, environmentally friendly thebioscan.com |

| Microwave | Unprotected amino acids and alcohols | Ionic esterified amino acids | Satisfactory yields, one-pot, solventless anton-paar.com |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in industrial-scale synthesis. beilstein-journals.org For enamine synthesis, a facile method involves reacting an aldehyde with a secondary amine in the presence of a dehydrating agent, leading to excellent yields and purity. researchgate.net

In the context of related compounds, a Korean patent describes a method for producing 4-aminobut-2-enolide compounds in good yield and high purity, which generally does not require extensive post-treatment of the direct reaction product. sigmaaldrich.com Process optimization in biocatalysis, for example in the enzymatic synthesis of chiral amines, has also been shown to significantly improve yields and enantiomeric excess. nih.gov Such strategies often involve protein engineering and optimization of reaction conditions. nih.gov

Key parameters that are typically optimized to improve yield and purity include:

Catalyst selection and loading: Identifying the most effective catalyst and its optimal concentration can significantly impact reaction efficiency.

Solvent: The choice of solvent can influence reaction rates, selectivity, and ease of product isolation.

Temperature and reaction time: Fine-tuning these parameters is essential to ensure complete conversion of starting materials while minimizing the formation of byproducts.

Stoichiometry of reactants: Adjusting the ratio of reactants can drive the reaction to completion and improve yield.

Work-up and purification procedures: Developing efficient extraction and purification methods is critical for obtaining a high-purity product.

By systematically investigating these factors, it is possible to develop robust and efficient processes for the synthesis of this compound and its analogs.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Addition Reactions

The presence of an α,β-unsaturated system in 4-amino-but-2-enoic acid ethyl ester makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. These reactions are fundamental to carbon-chain extension and the introduction of new functional groups at the β-position.

The reaction of this compound with nitrogen-based nucleophiles, known as the aza-Michael addition, leads to the formation of 2,3-diaminobutanoic acid derivatives. This reaction is a powerful tool for the synthesis of vicinal diamines, which are important structural motifs in various biologically active molecules and ligands for asymmetric catalysis.

The general mechanism involves the nucleophilic attack of a nitrogen species on the β-carbon of the unsaturated ester. The reaction can be catalyzed by both Brønsted and Lewis acids, or it can proceed under neutral or basic conditions, depending on the nucleophilicity of the amine. A variety of nitrogen nucleophiles, including primary and secondary amines, anilines, and azides, can be employed.

Detailed research has shown that the stereochemical outcome of these additions can often be controlled through the use of chiral catalysts or auxiliaries, leading to the enantioselective synthesis of diamino esters. The reaction conditions, such as solvent, temperature, and catalyst, play a crucial role in determining the yield and selectivity of the reaction.

| Nitrogen Nucleophile | Catalyst/Conditions | Product | Typical Yield (%) |

| Benzylamine | Lewis Acid (e.g., Yb(OTf)₃) | Ethyl 4-amino-3-(benzylamino)butanoate | 85-95 |

| Aniline (B41778) | Brønsted Acid (e.g., TFA) | Ethyl 4-amino-3-(phenylamino)butanoate | 70-85 |

| Morpholine | Neat, room temperature | Ethyl 4-amino-3-morpholinobutanoate | 90-98 |

| Sodium Azide | Phase Transfer Catalyst | Ethyl 3-azido-4-aminobutanoate | 65-75 |

This table presents illustrative data based on typical Aza-Michael addition reactions and may not represent experimentally verified results for this compound.

The conjugate addition of carbon nucleophiles to this compound provides an effective method for the formation of new carbon-carbon bonds at the β-position, leading to the synthesis of a wide array of β-substituted γ-amino acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A diverse range of carbon nucleophiles can be utilized, including organometallic reagents such as organocuprates (Gilman reagents), Grignard reagents (in the presence of a copper catalyst to favor 1,4-addition), and soft enolates derived from malonates, β-ketoesters, and cyanoacetates.

Organocuprates are particularly effective for these transformations due to their high propensity for 1,4-conjugate addition over 1,2-addition to the ester carbonyl. The reaction of lithium dialkylcuprates with this compound is expected to proceed smoothly to afford the corresponding β-alkylated γ-amino esters. Similarly, the use of enolates in Michael additions, often under basic conditions, allows for the introduction of a variety of functionalized carbon chains.

| Carbon Nucleophile | Reagent/Conditions | Product | Typical Yield (%) |

| Lithium dimethylcuprate | (CH₃)₂CuLi, THF, -78 °C | Ethyl 4-amino-3-methylbutanoate | 80-90 |

| Ethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(ethoxycarbonyl)-2-aminoethyl)malonate | 75-85 |

| Grignard Reagent (e.g., PhMgBr) | CuI (catalyst), THF | Ethyl 4-amino-3-phenylbutanoate | 60-75 |

| Nitromethane | DBU, CH₃CN | Ethyl 4-amino-3-(nitromethyl)butanoate | 70-80 |

This table presents illustrative data based on typical conjugate addition reactions and may not represent experimentally verified results for this compound.

Transformations of Functional Groups

Beyond the reactivity of the α,β-unsaturated system, the amino and ester groups of this compound can undergo a variety of chemical transformations, further highlighting its versatility as a synthetic intermediate.

The ethyl ester group of this compound can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 4-amino-but-2-enoic acid. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. Acid-catalyzed hydrolysis is generally carried out by heating the ester in the presence of a strong acid like hydrochloric or sulfuric acid in an aqueous medium.

Conversely, the formation of different esters can be accomplished through transesterification. This process involves reacting the ethyl ester with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-driven process, and the reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) that is formed.

| Reaction | Reagents/Conditions | Product |

| Ester Hydrolysis (Saponification) | 1. NaOH (aq), Δ2. H₃O⁺ | 4-Amino-but-2-enoic acid |

| Ester Hydrolysis (Acid-catalyzed) | H₂SO₄ (aq), Δ | 4-Amino-but-2-enoic acid |

| Transesterification | Benzyl (B1604629) alcohol, cat. H₂SO₄, Δ | 4-Amino-but-2-enoic acid benzyl ester |

This table illustrates common transformations of the ester group.

The functional groups of this compound offer several avenues for oxidation and reduction. The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation, typically using a palladium or platinum catalyst on a carbon support (Pd/C or PtO₂) under a hydrogen atmosphere. This transformation yields ethyl 4-aminobutanoate.

The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ethyl ester to 4-amino-but-2-en-1-ol. It is important to note that LiAlH₄ can also reduce the double bond, so careful control of reaction conditions may be necessary to achieve selectivity.

Oxidation of the primary amino group is also possible, though it can lead to a variety of products depending on the oxidant used. For instance, oxidation with a peroxy acid like m-CPBA could potentially lead to the corresponding nitro compound, although over-oxidation and side reactions are common.

| Transformation | Reagents/Conditions | Product |

| Double Bond Reduction | H₂, Pd/C, EtOH | Ethyl 4-aminobutanoate |

| Ester Reduction | LiAlH₄, THF, then H₂O | 4-Amino-but-2-en-1-ol |

This table outlines potential oxidation and reduction pathways.

The primary amino group in this compound is nucleophilic and can readily undergo a variety of substitution reactions. Acylation of the amino group to form amides is a common transformation, typically achieved by reacting the compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. For example, reaction with acetyl chloride would yield ethyl 4-(acetylamino)but-2-enoate.

Alkylation of the amino group can be accomplished using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Reductive amination provides a more controlled method for mono-alkylation, involving the reaction of the amino group with an aldehyde or ketone to form an imine in situ, which is then reduced with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

| Reaction | Reagents | Product |

| N-Acylation | Acetyl chloride, Triethylamine | Ethyl 4-(acetylamino)but-2-enoate |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | Ethyl 4-(tosylamino)but-2-enoate |

| N-Alkylation (Reductive Amination) | Benzaldehyde, NaBH₃CN | Ethyl 4-(benzylamino)but-2-enoate |

This table showcases common substitution reactions at the amino group.

Cyclization Reactions to Form Heterocyclic Systems

The strategic placement of amino and ester groups in this compound facilitates its use as a building block for complex molecular architectures. The following subsections detail its application in the synthesis of various heterocyclic derivatives.

Pyridazin-3(2H)-ones are a class of heterocyclic compounds with significant pharmacological interest. The synthesis of 4,5-dihydropyridazin-3(2H)-one derivatives can be achieved through the cyclocondensation of γ-amino-α,β-unsaturated esters with hydrazine (B178648) derivatives. nih.gov In a typical reaction, this compound can react with hydrazine hydrate, where the hydrazine initially attacks the ester carbonyl, followed by intramolecular cyclization via Michael addition of the other nitrogen atom to the β-carbon of the unsaturated system, leading to the formation of the dihydropyridazinone ring.

Substituted hydrazines can be employed to introduce diversity at the N-2 position of the pyridazinone ring. nih.gov For instance, the reaction with arylhydrazines would yield 2-aryl-4,5-dihydropyridazin-3(2H)-ones. The reaction conditions typically involve heating the reactants in a suitable solvent like ethanol.

| Reactant | Product | Reaction Conditions | Reference(s) |

| Hydrazine hydrate | 4,5-dihydropyridazin-3(2H)-one | Reflux in ethanol | nih.gov |

| Arylhydrazine | 2-Aryl-4,5-dihydropyridazin-3(2H)-one | Heating in a suitable solvent | nih.gov |

Furan-2(5H)-ones, also known as butenolides, are prevalent motifs in natural products with diverse biological activities. researchgate.net The synthesis of substituted 2(5H)-furanones can be achieved through various strategies, including the intramolecular cyclization of γ-hydroxy-α,β-unsaturated esters. While this compound does not possess a hydroxyl group, it can be envisioned that its hydrolysis to the corresponding carboxylic acid, followed by diazotization of the amino group to a hydroxyl group, would generate a suitable precursor for acid-catalyzed intramolecular cyclization to yield furan-2(5H)-one. unipi.it

Alternatively, derivatization of the amino group could facilitate cyclization. For instance, conversion to a suitable leaving group could allow for an intramolecular nucleophilic attack by the carboxylate to form the furanone ring.

| Precursor | Product | Reaction Type | Reference(s) |

| 4-Hydroxy-but-2-enoic acid (derived from 4-Amino-but-2-enoic acid) | Furan-2(5H)-one | Acid-catalyzed intramolecular cyclization | unipi.it |

Quinolines are a fundamental class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry. The Gould-Jacobs reaction is a classical method for quinoline (B57606) synthesis, involving the reaction of an aniline with an ethoxymethylenemalonate ester. mdpi.com By analogy, N-aryl derivatives of this compound (ethyl 4-arylamino-but-2-enoate) can serve as precursors for quinoline synthesis. Thermal or acid-catalyzed cyclization of these intermediates would lead to the formation of 4-hydroxyquinoline (B1666331) derivatives. nii.ac.jp

Quinazolinones are another important class of fused heterocyclic compounds. A common synthetic route involves the reaction of an anthranilic acid derivative with a suitable partner. Isatoic anhydride, a derivative of anthranilic acid, is frequently used for this purpose. rsc.orgresearchgate.netresearchgate.net The reaction of this compound with isatoic anhydride in a suitable solvent could lead to the formation of a 2-substituted quinazolin-4(3H)-one derivative, where the substituent at the 2-position would be derived from the butenoic acid ester chain.

| Reactants | Product | Reaction Type | Reference(s) |

| Ethyl 4-arylamino-but-2-enoate | 4-Hydroxyquinoline derivative | Gould-Jacobs type cyclization | mdpi.comnii.ac.jp |

| This compound, Isatoic anhydride | 2-(2-ethoxycarbonylethyl)quinazolin-4(3H)-one | Condensation and cyclization | rsc.orgresearchgate.netresearchgate.net |

Thiophene (B33073) and its derivatives are important sulfur-containing heterocycles. The Fiesselmann thiophene synthesis provides a route to substituted thiophenes through the condensation of thioglycolic acid derivatives with appropriate precursors. nih.gov While not a direct application of this compound, it is conceivable that a derivative, such as a 4-halo-but-2-enoic acid ester (obtainable from the amino ester via a Sandmeyer-type reaction), could react with a thioglycolate ester in the presence of a base to yield a substituted thiophene-2-carboxylate.

Another approach could involve the conversion of the amino group to a thioacetate, followed by intramolecular cyclization. The reactivity of the enamine system could also be exploited in reactions with sulfur reagents to construct the thiophene ring.

| Reactants | Product | Reaction Type | Reference(s) |

| 4-Halo-but-2-enoic acid ethyl ester, Methyl thioglycolate | 3-Hydroxythiophene-2-carboxylate derivative | Fiesselmann thiophene synthesis | nih.gov |

1,3-Oxazin-6-ones are six-membered heterocyclic compounds. Their synthesis can be achieved from β-amino-α,β-unsaturated esters. For example, the reaction of ethyl 3-amino-4,4,4-trifluorocrotonate with phosgeniminium chlorides has been shown to produce 2-dialkylamino-4-trifluoromethyl-1,3-oxazin-6-ones. researchgate.net A similar strategy could be applied to this compound, where reaction with phosgene (B1210022) or a phosgene equivalent would lead to the formation of an N-carbonyl chloride intermediate, which could then undergo intramolecular cyclization to the corresponding 1,3-oxazin-6-one.

Isoxazol-5(4H)-ones are five-membered heterocycles that can be synthesized from β-ketoesters and hydroxylamine (B1172632) hydrochloride in a three-component reaction with aldehydes. clockss.orgmdpi.com The reaction of β-enamino diketones with hydroxylamine has also been shown to be a regioselective route to isoxazoles. nih.govresearchgate.net Based on this reactivity, this compound, as a β-enamino ester, is expected to react with hydroxylamine. The reaction would likely proceed via nucleophilic attack of the hydroxylamine nitrogen on the ester carbonyl, followed by intramolecular cyclization involving the enamine nitrogen and the hydroxyl group, leading to the formation of an isoxazolone derivative.

| Reactants | Product | Reaction Type | Reference(s) |

| This compound, Phosgene equivalent | 1,3-Oxazin-6-one derivative | Cyclization | researchgate.net |

| This compound, Hydroxylamine | Isoxazolone derivative | Cyclocondensation | nih.govresearchgate.net |

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common method for their synthesis involves the reaction of 1,3-dicarbonyl compounds with hydrazines. β-Enamino esters, such as this compound, can also serve as precursors for pyrazole (B372694) synthesis. The reaction with hydrazine would proceed through an initial attack on the ester carbonyl, followed by intramolecular cyclization and dehydration to afford the pyrazolone (B3327878) derivative. beilstein-journals.org The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole nitrogen.

1,2,4-Triazines are six-membered heterocyclic compounds with three nitrogen atoms. Their synthesis can be achieved through the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds. mdpi.com It has been shown that amidrazones react with ethyl 2-cyano-3-ethoxybut-2-enoate to form pyrazoles, which are isomers of the expected triazines. However, under different conditions or with different substrates, the formation of 1,2,4-triazinone derivatives from β-amino-α,β-unsaturated esters could be envisioned, likely proceeding through a condensation-cyclization sequence.

| Reactants | Product | Reaction Type | Reference(s) |

| This compound, Hydrazine | Pyrazolone derivative | Cyclocondensation | beilstein-journals.org |

| This compound, Amidrazone | 1,2,4-Triazinone derivative (potential) | Cyclocondensation | mdpi.com |

Applications As a Synthetic Intermediate in Advanced Organic Chemistry

Precursor for Complex Organic Molecules

The compound serves as a foundational element for constructing intricate molecular architectures. Its carbon backbone and dual functionality are exploited to introduce asymmetry and build stereochemically complex centers. For instance, it is a precursor in the synthesis of substituted 4-amino-2-butenoic acids, which are used to probe the active sites of enzymes. nsf.gov The synthesis of these complex analogues often involves successive substitutions at the alpha-carbon, demonstrating the ester's role as a modifiable template. nsf.gov Furthermore, vinylogous isocyano esters, which are structurally related, have been shown to react with aldehydes to produce chiral oxazolines, highlighting the utility of this class of compounds in creating functionalized heterocycles that are themselves intermediates for larger molecules. rsc.org

Role in Amino Acid Synthesis

4-Amino-but-2-enoic acid ethyl ester is a key intermediate in the synthesis of non-proteinogenic amino acids, particularly β- and γ-amino acid derivatives. koreascience.kr These non-standard amino acids are crucial components of peptidomimetics and other biologically active compounds. The synthesis of analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) showcases this application. researchgate.net For example, E-4-Amino-2-methylbut-2-enoic acid and its saturated counterparts have been synthesized from related phthalimido-protected butenoates, illustrating a common synthetic strategy in this area. researchgate.net Nickel-catalyzed hydroamidation of related alkenyl acid derivatives provides an efficient route to valuable β- and γ-amino acid derivatives, further emphasizing the importance of such unsaturated precursors in modern synthetic methods. koreascience.kr

Building Block for Pharmaceutically Relevant Scaffolds

The structure of this compound is embedded within numerous molecules of pharmaceutical interest. Its ability to act as a scaffold allows for the systematic development of compounds with tailored biological activities.

In the design of targeted cancer therapies, the quinazoline (B50416) ring is a common core structure for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. A new generation of irreversible inhibitors has been developed where the acrylamide (B121943) group at the 6-position of the quinazoline ring is replaced with a 4-dimethylamino-crotonyl amide moiety. The synthesis of these potent inhibitors involves derivatives of 4-amino-but-2-enoic acid, demonstrating the compound's direct relevance in creating advanced anti-cancer agents. These novel inhibitors have shown high potency towards EGFR, making them potential candidates for development as PET imaging agents for EGFR-positive tumors.

As a structural analogue of GABA, this compound is a pivotal starting material for a variety of GABA analogues. researchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are investigated for treating neurological disorders. The trans isomer of 4-aminobut-2-enoic acid, known as TACA, is a known GABA C receptor agonist. Modifications to the core structure of 4-aminobut-2-enoic acid, such as the introduction of substituents on the carbon backbone, have led to the discovery of compounds that act as potent competitive inhibitors of the enzyme GABA aminotransferase (GABA-T). nsf.gov For instance, 4-Amino-2-(hydroxymethyl)-2-butenoic acid was found to be a potent competitive reversible inhibitor of GABA-T with a Ki value of 5 μM. nsf.gov

Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a prominent GABA analogue used to treat neuropathic pain, epilepsy, and anxiety disorders. While numerous synthetic routes to Pregabalin exist, many rely on intermediates that are structurally similar to this compound. For instance, one common strategy involves the Michael addition of a nucleophile to an α,β-unsaturated ester to construct the carbon skeleton of GABA analogues. The chemoenzymatic synthesis of Pregabalin precursors has been achieved through the asymmetric bioreduction of β-cyanoacrylate esters, which share the α,β-unsaturated ester motif. This highlights the role of this class of compounds as foundational precursors for this important pharmaceutical agent.

Contributions to Polymer Chemistry

While not a widely documented application, the bifunctional nature of this compound suggests its potential as a monomer in polymer synthesis. The molecule contains both a nucleophilic amine group and an electrophilic α,β-unsaturated system (a Michael acceptor). This "A-B" type structure could theoretically undergo step-growth polymerization via a Michael addition reaction, where the amine of one monomer adds to the activated double bond of another. This process would lead to the formation of a poly(β-amino ester), a class of biodegradable and pH-sensitive polymers with significant biomedical applications, such as drug delivery. nsf.gov The synthesis of poly(β-amino esters) is well-established through the Michael addition of bifunctional amines to diacrylates, a reaction pathway analogous to the potential self-polymerization of this compound. nsf.gov

Summary of Synthetic Applications

| Application Area | Resulting Scaffold/Molecule | Reference(s) |

| Complex Molecule Synthesis | Substituted 4-amino-2-butenoic acids, Chiral oxazolines | nsf.gov, rsc.org |

| Amino Acid Synthesis | β- and γ-amino acid derivatives, GABA analogues | researchgate.net, koreascience.kr |

| Pharmaceutical Scaffolds | Quinazoline-based tyrosine kinase inhibitors | |

| Pharmaceutical Scaffolds | GABA aminotransferase inhibitors, GABA receptor agonists | nsf.gov, |

| Pharmaceutical Scaffolds | Precursors for Pregabalin and related GABA analogues | , |

| Polymer Chemistry | Potential monomer for poly(β-amino esters) | , nsf.gov, |

In-depth Analysis Reveals Limited Direct Application of this compound in Dye and Optoelectronics Synthesis

Despite its potential as a versatile synthetic intermediate, a comprehensive review of available scientific literature indicates a notable absence of direct applications of This compound in the design and synthesis of organic dyes and optoelectronic materials. Extensive searches for its use as a primary building block in these advanced materials have not yielded specific research findings, detailed synthetic protocols, or characterization data.

While the core structure of this compound, featuring both an amino group and an activated double bond, suggests theoretical pathways for its incorporation into conjugated systems, practical examples remain elusive in published research. Investigations into related compounds, such as ethyl-4-amino benzoate, have shown their utility in the synthesis of azo dyes. However, the aliphatic and unsaturated nature of the butyl chain in this compound appears to direct its synthetic utility away from the typical routes employed for creating the highly conjugated systems required for dyes and optoelectronic materials.

Further inquiries into potential derivatization of this compound, such as through diazotization of the amino group for coupling reactions or polymerization across the double bond, also failed to uncover established methodologies for its use in these specific fields. The available literature primarily focuses on the synthesis of the compound itself or its application in other areas of organic chemistry, without extension to the development of photoactive or electronically active materials.

This lack of documented application suggests that other, more readily available or synthetically accessible precursors are favored in the development of organic dyes and optoelectronic materials. The specific electronic and steric properties of this compound may not be conducive to the formation of materials with the desired photophysical or charge-transport properties.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms within a molecule. For the trifluoroacetate (B77799) (TFA) salt of ethyl (E)-4-aminobut-2-enoate, the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃) at 400 MHz, reveals characteristic signals that confirm its structure.

The spectrum exhibits signals for the ethyl ester group, specifically a quartet at approximately 4.19 ppm, corresponding to the methylene (B1212753) protons (-CH₂-), and a triplet at around 1.29 ppm for the methyl protons (-CH₃). The coupling of these protons to each other results in their characteristic splitting patterns.

The vinyl protons on the but-2-enoate backbone appear as multiplets. One vinyl proton is observed as a multiplet in the range of 6.28 to 6.41 ppm, while the other appears as a broad doublet at approximately 6.07 ppm. The large coupling constant (J = 11.4 Hz) for the doublet is indicative of a trans or (E)-configuration of the double bond. The protons of the aminomethyl group (-CH₂-NH₃⁺) are observed as a multiplet between 4.04 and 4.12 ppm. The ammonium (B1175870) protons (-NH₃⁺) themselves appear as a broad singlet at 8.24 ppm.

Interactive Data Table: ¹H NMR Spectroscopic Data for 4-Amino-but-2-enoic acid ethyl ester (as TFA salt)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 8.24 | br s | - | -NH₃⁺ |

| 6.41 - 6.28 | m | - | -CH= |

| 6.07 | br d | 11.4 | =CH- |

| 4.19 | q | 7.1 | -OCH₂CH₃ |

| 4.12 - 4.04 | m | - | -CH₂NH₃⁺ |

| 1.29 | t | 7.1 | -OCH₂CH₃ |

Spectrum recorded in CDCl₃ at 400 MHz. Abbreviations: br s = broad singlet, m = multiplet, br d = broad doublet, q = quartet, t = triplet.

The carbonyl carbon of the ester group is anticipated to resonate in the downfield region, typically around 165-175 ppm. The two olefinic carbons of the α,β-unsaturated system would likely appear in the range of 120-145 ppm. The carbon of the ethyl ester methylene group (-OCH₂-) is expected around 60 ppm, while the methyl carbon (-OCH₂CH₃) would be found further upfield, typically between 14 and 18 ppm. The aminomethyl carbon (-CH₂NH₂) is expected to have a chemical shift in the range of 35-50 ppm.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electron Spray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, this compound would be expected to readily form a protonated molecule, [M+H]⁺. The exact mass of this ion would provide a highly accurate determination of the compound's elemental composition. While specific ESI-MS data for this compound was not found in the searched literature, this technique would be a primary method for confirming its molecular weight.

Electron Ionization Mass Spectrometry (EIMS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, cleavage of the C-C bonds in the butene chain, and fragmentation of the aminomethyl group. Analysis of these fragment ions would provide valuable confirmation of the compound's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band in the region of 1715-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the α,β-unsaturated ester. The C=C stretching vibration of the alkene is expected to appear around 1640-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group would typically be observed as two bands in the range of 3300-3500 cm⁻¹. Additionally, C-O stretching vibrations for the ester group would be present in the 1000-1300 cm⁻¹ region, and N-H bending vibrations would be seen around 1550-1650 cm⁻¹.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in separating this compound from starting materials, byproducts, and other impurities. The choice of method depends on the specific requirements of the analysis, such as the volatility and polarity of the compounds involved.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile or thermally sensitive compounds like amino acid esters. For this compound, a reversed-phase HPLC method would be the most probable approach. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase.

Detailed research findings specific to the HPLC analysis of this compound are not extensively available in the public domain. However, the methodology can be inferred from the analysis of similar compounds, such as other aminobutyric acid isomers and various amino acid esters. zodiaclifesciences.comrsc.orgnih.gov The separation mechanism would rely on the partitioning of the compound between the stationary and mobile phases, influenced by its polarity. Isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed to achieve optimal separation. zodiaclifesciences.com Detection is typically carried out using a UV detector, as the double bond in the but-2-enoic acid moiety is expected to have a UV absorbance.

Table 1: Representative HPLC Conditions for Analysis of Related Amino Acid Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile and water/buffer mixture |

| Elution | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210-220 nm) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

This table represents typical starting conditions for method development for a compound like this compound, based on general HPLC practices for amino acid esters.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize this compound and for preliminary purity assessment. In TLC, a sample is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate.

The separation is based on the differential partitioning of the components of the sample between the stationary and mobile phases. For this compound, a polar stationary phase like silica gel would be suitable. The choice of the mobile phase is critical and would typically be a mixture of a relatively non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or acetic acid) to achieve an optimal retention factor (Rf) value. Visualization of the spots can be achieved under UV light or by using a staining agent such as ninhydrin, which reacts with the primary amine group to produce a colored spot.

While specific Rf values for this compound are not documented in readily available literature, a typical solvent system for similar amino esters would be a mixture of ethyl acetate (B1210297) and hexane. The polarity of the solvent system would be adjusted to obtain an Rf value ideally between 0.3 and 0.7 for clear separation and accurate assessment.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared with the theoretical values calculated from its molecular formula. For this compound (C6H11NO2), this technique is used to confirm its empirical and molecular formula. scbt.comnih.gov

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO2, H2O, and N2) are then separated and quantified by a detector. While published experimental data for this compound is scarce, the theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound (C6H11NO2)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 55.80 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 8.59 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.85 |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.77 |

| Total | | | | 129.16 | 100.00 |

The values in this table are calculated based on the molecular formula and atomic weights of the constituent elements.

Chiral Analysis Techniques (e.g., Specific Optical Rotation)

Chiral analysis is employed to distinguish between enantiomers of a chiral compound. This compound itself is not chiral as it does not possess a stereocenter. However, if a chiral center were introduced into the molecule, for instance through substitution, then chiral analysis would become essential.

Specific optical rotation is a fundamental chiroptical property measured using a polarimeter. It is the angle to which a plane-polarized light is rotated when it passes through a solution of a chiral compound. While no specific optical rotation value can be reported for the achiral this compound, it is a key parameter for any of its potential chiral derivatives. The chiroptical properties of amino acid esters are a subject of research, particularly in the context of developing chiral ionic liquids and for stereoselective synthesis. nih.govmdpi.com

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, if it can be obtained in a crystalline form, single-crystal X-ray diffraction could provide definitive information about its molecular structure, including bond lengths, bond angles, and conformation in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases. The successful application of this technique is contingent on the ability to grow high-quality single crystals of the compound. The resulting structural data would be invaluable for understanding its chemical properties and intermolecular interactions. Studies on the crystal structures of other amino acids and their esters have provided significant insights into their conformations and packing in the solid state. acs.orgnih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the electronic structure and reactivity of a molecule. For 4-Amino-but-2-enoic acid ethyl ester, these investigations provide insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. At present, specific DFT studies detailing the optimized geometry, vibrational frequencies, and other electronic properties for this compound are not available in the public domain. Such studies would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Detailed analysis of the FMOs for this compound, including their energy levels and spatial distribution, is not currently documented in accessible literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

A specific MEP map for this compound has not been found in the reviewed literature.

Molecular Reactivity Descriptors

From the energies of the frontier orbitals, various global reactivity descriptors can be calculated to quantify the reactivity of a molecule.

Chemical Potential, Hardness, and Softness

These descriptors provide a quantitative measure of a molecule's reactivity and stability.

Chemical Potential (μ) indicates the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to a change in electron distribution.

Chemical Softness (S) is the reciprocal of hardness and indicates the ease of electron cloud polarization.

Quantitative values for these descriptors for this compound are not available in existing research.

Electrophilicity and Nucleophilicity Indices

These indices are used to quantify the electrophilic and nucleophilic character of a molecule.

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons.

Nucleophilicity Index (N) quantifies the electron-donating capability.

Specific calculated values for the electrophilicity and nucleophilicity indices of this compound could not be located in the available scientific literature.

Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which in turn influences its stability, solubility, and bioavailability. Crystal engineering relies on the understanding and application of these non-covalent interactions to design new crystalline materials with desired properties.

Hirshfeld Surface Analysis (HSA)

For a molecule like this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal the significance of hydrogen bonding and other van der Waals forces. The surface is typically mapped with properties like dnorm (normalized contact distance), which highlights regions of significant intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds. A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

A theoretical breakdown of the contributions of various interactions for this compound might look like the following hypothetical table:

| Interaction Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| O···H/H···O | 25.0 |

| N···H/H···N | 15.0 |

| C···H/H···C | 10.0 |

| Other | 5.0 |

This table is a hypothetical representation and is not based on published experimental data.

Hydrogen Bonding Network Analysis

The presence of both hydrogen bond donors (the amino group, -NH2) and acceptors (the carbonyl oxygen and the ester oxygen) in this compound suggests that hydrogen bonding would play a primary role in its crystal structure. A detailed analysis of its hydrogen bonding network would involve identifying the types of hydrogen bonds (e.g., N-H···O, N-H···N), their geometries (bond lengths and angles), and the resulting motifs (e.g., chains, rings, sheets).

The connectivity of these hydrogen bonds dictates the dimensionality of the supramolecular architecture. For instance, molecules could be linked into one-dimensional chains, which are then further assembled into two-dimensional layers or three-dimensional networks through weaker interactions. The specifics of this network, including graph-set analysis, would require crystallographic data that is not currently available.

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H | O=C | ~0.86 | ~2.00 | ~2.86 | ~170 |

| N-H | O-Et | ~0.86 | ~2.10 | ~2.96 | ~165 |

This table presents typical geometric parameters for hydrogen bonds and is a hypothetical representation for this specific compound.

Molecular Modeling and Docking Studies (Mechanistic without clinical data)

Molecular modeling and docking studies are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or a nucleic acid. These studies can provide insights into the binding mode, affinity, and potential biological activity of the compound.

In the absence of specific published docking studies for this compound, one can only speculate on its potential interactions based on its structural features. The molecule possesses a flexible backbone, a primary amine group, and an ethyl ester group, all of which could participate in various interactions with a protein's active site, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

A hypothetical docking study would involve:

Target Selection: Identifying a biologically relevant protein target.

Ligand Preparation: Generating a 3D conformation of this compound.

Docking Simulation: Using a docking algorithm to predict the most favorable binding poses of the ligand within the target's active site.

Analysis: Evaluating the predicted binding poses based on scoring functions and visual inspection of the intermolecular interactions.

The results would typically be summarized in a table detailing the interacting residues of the protein and the nature of the interactions.

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 120 | Hydrogen Bond (with -NH2) | ~2.9 |

| GLU 85 | Hydrogen Bond (with -NH2) | ~3.1 |

| LEU 45 | Hydrophobic (with ethyl group) | ~3.8 |

| TYR 150 | Pi-Alkyl (with C=C bond) | ~4.5 |

This table is a hypothetical example of docking results and does not represent actual experimental data.

Exploration of Biological Activity and Mechanistic Pathways in Vitro and Molecular Level

Antimicrobial Activity Studies (Bacterial and Fungal)

While direct studies on the antimicrobial properties of 4-amino-but-2-enoic acid ethyl ester are not extensively documented, research into its structural analogs provides insight into the potential antimicrobial profile of this class of compounds. Investigations into derivatives of but-2-enoic acid have revealed a spectrum of activity against various bacterial and fungal strains.

For instance, newly synthesized amidrazone derivatives that incorporate a 4-oxybut-2-enoic acid moiety have demonstrated notable antibacterial efficacy. Certain esters within this derivative class, particularly those with a double bond, have been reported to be largely inactive against bacterial strains but have exhibited moderate activity against the fungus Aspergillus niger.

In a separate line of inquiry, (2E, 2E)-4,4-trisulfanediylbis(but-2-enoic acid), a but-2-enoic acid derivative, has shown a potent inhibitory effect against Staphylococcus aureus. This suggests that the but-2-enoic acid scaffold can be a viable backbone for the development of new antibacterial agents.

Table 1: Antimicrobial Activity of Selected But-2-enoic Acid Derivatives

| Derivative Class | Target Organism | Observed Activity |

|---|---|---|

| Amidrazone derivatives of 4-oxybut-2-enoic acid | Various bacteria | Active |

| Esters with a double bond | Various bacteria | Inactive |

| Esters with a double bond | Aspergillus niger | Moderate activity |

Anti-inflammatory and Analgesic Research

The investigation into the anti-inflammatory and analgesic potential of this compound derivatives is an emerging area of research. Studies have focused on structurally related compounds to understand their effects on inflammatory pathways and pain perception.

Derivatives such as 4-aryl-2-[(3-cyanothiophen-2-yl)amino]-4-oxobut-2-enoates have been synthesized and evaluated for their biological effects. These compounds have demonstrated a pronounced anti-inflammatory effect in preclinical models. Similarly, research into ethyl 4-[(4-aryl-2-hydroxy-4-oxobut-2-enoyl)amino]benzoates has indicated potential analgesic activity. These findings highlight the therapeutic potential of the but-2-enoic acid scaffold in the development of new anti-inflammatory and analgesic agents.

Antiviral Activity Investigations

Currently, there is a lack of specific research data on the antiviral activities of this compound and its direct derivatives. This represents a gap in the scientific literature and an opportunity for future investigations to explore the potential of this chemical class against various viral pathogens.

Antioxidant Activity of Derivatives

The antioxidant properties of derivatives related to 4-amino-but-2-enoic acid have been a subject of scientific inquiry. While direct data on the ethyl ester is limited, studies on analogous structures provide valuable insights. For example, research on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid has indicated potential antioxidant capabilities. Furthermore, dithiocarbamic flavanones, which share some structural motifs, have also been investigated for their ability to scavenge free radicals. These studies suggest that the core structure can be modified to enhance antioxidant activity, although further research is needed to specifically characterize the antioxidant potential of this compound.

Enzyme Inhibition Mechanisms (e.g., Tyrosinase, EGFR)

The interaction of 4-amino-but-2-enoic acid derivatives with various enzymes is a key area of mechanistic study. Research has shown that certain derivatives can act as potent inhibitors of specific enzymes. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids have been identified as inhibitors of GABA aminotransferase (GABA-T), an important enzyme in the metabolism of the neurotransmitter GABA.

In another context, 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their corresponding esters have been found to be effective inhibitors of kynurenine-3-hydroxylase. This enzyme is involved in the kynurenine (B1673888) pathway, which has implications for neuroinflammatory and neurodegenerative diseases. The ability of these derivatives to inhibit tyrosinase and Epidermal Growth Factor Receptor (EGFR) has not been as extensively studied, representing an area for future research.

Table 2: Enzyme Inhibition by But-2-enoic Acid Derivatives

| Derivative Class | Target Enzyme | Type of Inhibition |

|---|---|---|

| 4-Amino-2-(substituted methyl)-2-butenoic acids | GABA aminotransferase (GABA-T) | Inhibition |

Receptor Agonist Activity (e.g., GABA-C Receptors)

The parent compound, 4-aminobut-2-enoic acid, has been investigated for its activity at GABA receptors. Both the (Z)-isomer (cis-4-aminocrotonic acid, CACA) and the (E)-isomer (trans-4-aminocrotonic acid, TACA) have been shown to act as agonists at GABA receptors. Specifically, they exhibit activity at the GABAA-ρ subtype, which is also known as the GABAC receptor. This interaction with a key inhibitory neurotransmitter system in the central nervous system suggests that derivatives of 4-amino-but-2-enoic acid could have significant neuromodulatory effects. The specific activity of the ethyl ester at these receptors has not been fully elucidated and warrants further investigation.

Modulation of Cellular Signaling Pathways and Metabolic Processes

The broader impact of this compound on cellular signaling pathways and metabolic processes is an area that is yet to be explored in detail. The activities described in the preceding sections, such as enzyme inhibition and receptor agonism, inherently imply a modulation of cellular functions. For example, inhibition of GABA-T can lead to increased levels of GABA, thereby altering neuronal signaling. Similarly, agonism at GABAC receptors directly influences chloride ion flux and neuronal excitability. However, a comprehensive understanding of the downstream effects on signaling cascades and metabolic networks requires further dedicated research.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Strategies

The synthesis of specific stereoisomers of 4-Amino-but-2-enoic acid ethyl ester and its derivatives is a critical area for future research, as chirality often dictates biological activity. Current synthetic routes may not offer the required enantioselectivity for advanced pharmaceutical applications. Future strategies are expected to focus on asymmetric catalysis to produce optically pure compounds.

Organocatalysis represents a promising approach. The use of small chiral organic molecules as catalysts can facilitate highly enantioselective reactions under mild conditions. For instance, organocatalytic tandem reactions have been successfully employed to create chiral β-amino acids with high enantiomeric excess (90-99% ee) researchgate.net. Applying similar methodologies to the synthesis of this compound could provide efficient access to specific enantiomers.

Another key area is the use of chiral phase-transfer catalysts. Spirocyclic binaphthyl-based ammonium (B1175870) salts have demonstrated success in the asymmetric α-halogenation of related isoxazolidin-5-ones, yielding products with high enantioselectivity nih.gov. This strategy could be adapted for the asymmetric synthesis of precursors to chiral 4-aminobut-2-enoate derivatives.

These advanced synthetic methods would enable the creation of a library of stereochemically defined derivatives, which is essential for elucidating their structure-activity relationships and identifying potent and selective therapeutic agents.

| Synthesis Strategy | Potential Advantages | Relevant Precedent |

| Organocatalysis | High enantioselectivity, mild reaction conditions, metal-free. | Enantioselective synthesis of β-amino acids researchgate.net. |

| Chiral Phase-Transfer Catalysis | Access to specific stereoisomers, applicable to precursor synthesis. | Asymmetric α-halogenation of isoxazolidin-5-ones nih.gov. |

| Enzymatic Synthesis | High specificity, green chemistry approach, mild conditions. | Lipase-catalyzed ester synthesis researchgate.net. |

Elucidation of Broader Biological Target Profiles

The parent acid of the title compound, 4-aminocrotonic acid (TACA), is known for its activity as an agonist at γ-aminobutyric acid (GABA) receptors. However, the pharmacological profile of the ethyl ester and its potential derivatives remains largely unexplored. Future research should aim to move beyond GABA receptors and investigate a wider range of biological targets.

Systematic modification of the core structure could yield derivatives with novel activities. For example, studies on other amine-containing compounds like synthetic cathinones and aminoindanes show that alterations to the amino-substituent can shift the primary biological target from GABA receptors to monoamine transporters such as those for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) researchgate.netdrugbank.com. This suggests that N-substituted derivatives of this compound could be investigated as potential modulators of monoamine uptake.

Another important target is GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA semanticscholar.orgresearchgate.net. Inhibitors of this enzyme can raise GABA levels in the brain, a mechanism relevant to treating epilepsy. Derivatives of this compound could be designed and screened for inhibitory activity against GABA-AT.

A comprehensive screening approach, utilizing high-throughput assays against a broad panel of receptors, enzymes, and ion channels, would be invaluable in identifying unexpected biological activities and unlocking the full therapeutic potential of this class of compounds.

Green Chemistry Approaches in Synthesis

Future synthetic efforts should incorporate the principles of green chemistry to reduce environmental impact and improve sustainability. This involves the use of renewable feedstocks, less hazardous solvents, and energy-efficient processes.

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Enzymes, such as lipases, can be used for esterification and amination reactions under mild, aqueous conditions, often with high regio- and enantioselectivity researchgate.net. An enzymatic approach to the synthesis of this compound or its derivatives could significantly improve the sustainability of the process.

The development of syntheses in green solvents, such as water, supercritical fluids, or bio-based solvents, is another critical avenue. Furthermore, exploring photoredox catalysis using visible light or sunlight as the energy source can lead to more sustainable methods, as demonstrated in the synthesis of related compounds like α-aminonitriles researchgate.net. These approaches not only reduce waste and energy consumption but also align with the growing demand for environmentally responsible chemical manufacturing rsc.orgneuroquantology.com.

Advanced Computational Design of Derivatives

Computational chemistry provides essential tools for accelerating the drug discovery process. Advanced computational methods can be used to design novel derivatives of this compound with enhanced potency, selectivity, and pharmacokinetic properties.

Molecular docking is a powerful technique to predict how a molecule binds to the active site of a protein. Docking studies can be performed on GABA receptors, GABA-AT, and other potential targets to understand the key molecular interactions driving biological activity nih.govmdpi.comnih.gov. This information can guide the rational design of new derivatives with improved binding affinity and specificity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational tool. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity creative-biostructure.comnih.gov. By building a QSAR model for a set of 4-aminobut-2-enoate derivatives, researchers can predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing the need for extensive trial-and-error synthesis nih.govmdpi.com. These in silico methods streamline the design-synthesize-test cycle, making the discovery of new therapeutic agents more efficient and cost-effective.